3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)-
Overview
Description
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- typically involves the coupling reaction of aniline derivatives with isoxazole–carboxylic acid . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . These reactions are carried out under controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Isoxazolecarboxamide, 3-methyl-N-(2,4,6-trimethylphenyl)-
- 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]-
Uniqueness
3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)15-14(17)12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFHIYUUCGUYAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NOC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156510 | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130403-00-8 | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2,4,6-trimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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